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Antibacterial; antifungal
Isoconazole nitrate
CAS No.: 24168-96-5
Cat. No.: VC21354377
Molecular Formula: C18H15Cl4N3O4
Molecular Weight: 479.1 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 24168-96-5 |
---|---|
Molecular Formula | C18H15Cl4N3O4 |
Molecular Weight | 479.1 g/mol |
IUPAC Name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid |
Standard InChI | InChI=1S/C18H14Cl4N2O.HNO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) |
Standard InChI Key | NNGQLSIGRSTLLU-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Appearance | White Solid |
Melting Point | 181-183°C |
Chemical Structure and Properties
Isoconazole nitrate is an imidazole derivative, structurally related to clotrimazole. Its chemical name is 1-[2,4-dichloro-b-[(2,6-dichlorobenzyl)oxy]phenethyl]imidazole nitrate . The compound features multiple chlorine atoms and an imidazole ring that contributes to its antimicrobial properties.
Physical and Chemical Characteristics
The physical and chemical properties of isoconazole nitrate are summarized in Table 1.
Property | Value |
---|---|
Molecular Formula | C18H15Cl4N3O4 |
Molecular Weight | 479.14 |
CAS Number | 24168-96-5 |
Physical Appearance | White to off-white solid |
Storage Conditions | 4°C, sealed storage, away from moisture |
Purity Standard | ≥98.0% (NMR) |
Table 1: Physical and Chemical Properties of Isoconazole Nitrate
Structural Features
The molecular structure of isoconazole nitrate includes a 2,4-dichlorophenyl group, a 2,6-dichlorophenylmethoxy group, and an imidazole ring . These structural components contribute to its lipophilicity and ability to penetrate the fungal cell membrane, which is critical for its antimicrobial activity.
Mechanism of Action
Antifungal Mechanism
The mechanism of action of isoconazole nitrate is presumed to be similar to that of other N-substituted imidazole derivatives . Like other azole antifungals, it likely inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is responsible for converting lanosterol to ergosterol, an essential component of the fungal cell membrane . This inhibition leads to the accumulation of 14α-methylsterols, resulting in altered membrane permeability and disruption of fungal cell growth.
Antibacterial Mechanism
Isoconazole nitrate also demonstrates significant antibacterial activity against gram-positive bacteria . Research indicates that this effect may be reactive oxygen species (ROS) dependent . Studies have shown that after incubation with isoconazole nitrate, 36% of Staphylococcus aureus cells were positive for ROS after 30 minutes, and 90% after 60 minutes . This suggests that the compound induces oxidative stress in bacterial cells, contributing to its bactericidal effect.
Pharmacokinetics
Absorption and Distribution
Isoconazole nitrate demonstrates a rapid rate of absorption with low systemic exposure potential when applied topically . Upon topical application of 1% isoconazole nitrate cream to the skin, high levels of the drug have been detected in the stratum corneum (horny layer) even 10 days after treatment . This creates a large and long-lasting reservoir in the skin, potentially offering extended protection against new infections .
Systemic Absorption
Following intravaginal administration, isoconazole nitrate shows negligible systemic absorption . This limited systemic exposure contributes to its favorable safety profile for topical applications.
Persistence of Activity
Fungicidal concentrations of isoconazole nitrate have been demonstrated to persist in the vagina for approximately 3 days after a single 600 mg intravaginal dose . This persistent activity allows for less frequent dosing in certain applications.
Antimicrobial Spectrum
Antifungal Activity
Isoconazole nitrate exhibits broad-spectrum antifungal activity against various pathogens involved in dermatomycoses . It is particularly effective against pathogens causing vaginal candidiasis, with its minimum inhibitory concentrations (MICs) well below the achievable concentration in skin and hair follicles .
Antibacterial Activity
In addition to its antifungal properties, isoconazole nitrate demonstrates significant activity against gram-positive bacteria . Comparative studies with ampicillin have shown that isoconazole nitrate has lower MICs for Bacillus cereus, Staphylococcus haemolyticus, and Staphylococcus hominis . Its efficacy against Corynebacterium tuberculostearicum and Streptococcus salivarius was comparable to that of ampicillin .
Activity Against Resistant Strains
Notably, isoconazole nitrate has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) . In vitro studies demonstrated that incubation with isoconazole nitrate led to a 50% kill rate for both standard S. aureus strains and MRSA strains . This activity against resistant bacteria represents a significant clinical advantage, especially in treating mixed infections.
Clinical Applications
Dermatomycoses
Isoconazole nitrate is primarily indicated for the treatment of fungal skin infections (dermatomycoses) . These infections often involve inflammatory components, and the dual antimycotic and antibacterial properties of isoconazole nitrate make it particularly suitable for managing such conditions.
Vaginal Candidiasis
Clinical studies have reported 80-90% clinical and mycological cure rates with intravaginal administration of 600 mg isoconazole nitrate in women with vaginal candidiasis . Comparative studies have found isoconazole nitrate to be similarly effective to oral ketoconazole and fluconazole for this indication .
Otomycosis
A prospective study investigating the efficacy of topical 1% isoconazole nitrate cream in the treatment of otomycosis demonstrated significant effectiveness . The study, which included 43 patients with unilateral otomycosis, found that pain and otoendoscopic examination findings completely recovered in 92% of patients by the first follow-up examination . By the second control examination, all patients with pain had completely recovered . For itching symptoms, 75% of patients experienced complete recovery by the first control examination, increasing to 94.3% by the third control .
Tinea Inguinalis
Isoconazole nitrate has demonstrated efficacy in the treatment of tinea inguinalis (groin ringworm) . A multicenter retrospective study comparing isoconazole nitrate alone versus its combination with diflucortolone valerate found both regimens to be effective, with similar mycological cure rates .
Combination Therapy with Corticosteroids
Rationale for Combination
Many fungal skin infections are characterized by pronounced inflammatory lesions and symptoms such as pruritus . Combining isoconazole nitrate with a corticosteroid like diflucortolone valerate (commercially available as Travocort) addresses both the underlying infection and the inflammatory response .
Enhanced Efficacy
The combination of isoconazole nitrate with diflucortolone valerate has demonstrated several advantages compared to isoconazole nitrate monotherapy :
Clinical Evidence
A comparative study on tinea inguinalis treatment found that the combination of isoconazole nitrate and diflucortolone valerate was superior to isoconazole nitrate alone in reducing erythema and pruritus . These symptoms resolved in a larger percentage of patients and more quickly with the combination therapy, while both regimens achieved similar mycological cure rates .
Analytical Methods
Several analytical methods have been developed for the quantitative determination of isoconazole nitrate, particularly in pharmaceutical formulations. These include:
Chromatographic Methods
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) have been employed for the determination of isoconazole nitrate . UPLC methods offer advantages in terms of speed and sensitivity compared to traditional HPLC approaches.
Method Validation
The analytical methods have been validated for parameters such as precision (reported as relative standard deviation), linearity (evaluated by regression equations), detection limits, determination limits, and accuracy . Table 2 summarizes some validation parameters for different analytical methods.
Method | Linearity Range (μg/mL) | Correlation Coefficient | Limit of Detection |
---|---|---|---|
UPLC | 1-200 | 0.999 | Not reported |
HPLC | 15-240 | 0.999 | Not reported |
UV-VIS | 100-500 | 0.999 | Not reported |
Table 2: Validation Parameters for Analytical Methods for Isoconazole Nitrate Determination
Future Perspectives
The broad antimicrobial spectrum of isoconazole nitrate, particularly its efficacy against both fungi and gram-positive bacteria including resistant strains, suggests potential for expanded applications. Further research may explore new formulations, delivery systems, or combinations to optimize clinical outcomes.
The ability of isoconazole nitrate to penetrate and maintain high concentrations in the stratum corneum makes it an attractive candidate for prophylactic applications in patients at risk for recurrent dermatomycoses.
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